molecular formula C14H14FN3O2 B2556687 3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one CAS No. 2034419-74-2

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one

Cat. No. B2556687
CAS RN: 2034419-74-2
M. Wt: 275.283
InChI Key: ZSVCBKISLTYSIV-UHFFFAOYSA-N
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Description

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one is a chemical compound that belongs to the class of benzodiazepine receptor agonists. It has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Process Development and Scale-Up

The benzoxazepine core, closely related to the compound , is pivotal in the development of kinase inhibitors, including mTOR inhibitors. Naganathan et al. (2015) report on the scalable synthesis of a benzoxazepine-containing kinase inhibitor, showcasing the importance of this scaffold in medicinal chemistry and pharmaceutical synthesis. The study highlights process development for scalable synthesis and the chemical richness of the benzoxazepine core (Naganathan et al., 2015).

Enantioselective Synthesis

The dibenzo[b,f][1,4]oxazepine scaffold is a privileged structure in medicinal chemistry, attributed to its wide range of biological and pharmacological activities. Munck et al. (2018) provide an overview of enantioselective reactions involving these cyclic seven-membered imines, emphasizing their significance in the synthesis of chiral dibenzo[b,f][1,4]oxazepine derivatives. This highlights the scaffold's versatility and application in developing enantiomerically pure compounds (Munck et al., 2018).

Antitumor and Antimicrobial Applications

Several studies have explored the antitumor and antimicrobial properties of compounds containing the benzoxazepine core. For instance, Wu et al. (2006) identified new dihydrodibenzoxepins with anti-tumor activities against human tumor cell lines, indicating the therapeutic potential of such compounds in oncology (Wu et al., 2006). Additionally, Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, evaluating their antibacterial and antifungal activities, further illustrating the applicability of related compounds in addressing microbial resistance (Gadakh et al., 2010).

Neurological Applications

The synthesis and evaluation of benzoxazepin derivatives as anticonvulsant and hypnotic agents have been reported, with Deng et al. (2011) synthesizing a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones. These compounds exhibited significant anticonvulsant activities and showed potential as hypnotic agents, highlighting their relevance in developing treatments for neurological disorders (Deng et al., 2011).

properties

IUPAC Name

3-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-17-5-4-16-13(14(17)19)18-6-7-20-12-3-2-11(15)8-10(12)9-18/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVCBKISLTYSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one

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